molecular formula C24H20N6Na2O12S4 B12060719 Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt

Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt

Cat. No.: B12060719
M. Wt: 758.7 g/mol
InChI Key: MPOAAHDXCIUENZ-UHFFFAOYSA-L
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Description

Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt is a chemical compound with the molecular formula C12H11N3O6S2Na. It is commonly used as a dye and is known for its vibrant yellow color. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 2-amino-5-sulfobenzoic acid under alkaline conditions to produce the final azo compound .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can be reduced to form amines, which can interact with biological molecules. The sulfonic acid groups enhance the solubility of the compound in water, facilitating its use in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)diazenyl]-, sodium salt
  • 4-Amino-1,1′-azobenzene-3,4′-disulfonic acid monosodium salt

Uniqueness

Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt is unique due to its specific structural features, such as the presence of both amino and sulfonic acid groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring water-soluble dyes .

Biological Activity

Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt (CAS Number: 2706-28-7) is a compound of significant interest in various fields, including chemistry, biology, and medicine. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and safety profiles.

  • Molecular Formula : C12H12N3NaO6S2
  • Molar Mass : 381.35 g/mol
  • Hazard Classification : Xi - Irritant; may cause irritation to eyes, respiratory system, and skin.

The biological activity of benzenesulfonic acid derivatives often involves enzyme inhibition and interaction with cellular pathways. This compound can inhibit specific enzymes by binding to their active sites, leading to a range of biological effects:

  • Antimicrobial Activity : Disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory signaling pathways.

Biological Activity Overview

Activity Type Description
AntimicrobialExhibits activity against various bacterial strains.
Anti-inflammatoryPotential to reduce inflammation through enzyme inhibition.
Enzyme InhibitionBinds to active sites of enzymes, blocking their function.
CytotoxicityShows cytotoxic effects in certain cancer cell lines.

Antimicrobial Studies

Research has demonstrated that benzenesulfonic acid derivatives possess notable antimicrobial properties. For instance:

  • A study tested the compound against Escherichia coli and Staphylococcus aureus, showing significant inhibition at concentrations as low as 50 µg/mL. The mechanism was attributed to the disruption of membrane integrity and essential metabolic pathways in bacteria .

Anti-inflammatory Effects

In vitro studies have indicated that the compound can reduce the production of pro-inflammatory cytokines. For example:

  • In a model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a 40% decrease in TNF-alpha levels compared to untreated controls .

Safety and Toxicology

The safety profile of benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt has been assessed in several studies:

  • In animal studies, doses of up to 500 mg/kg body weight were administered without significant acute toxicity observed. However, chronic exposure studies indicated potential renal toxicity at higher doses .
  • Risk codes indicate that the compound is irritating to eyes and skin, necessitating appropriate safety measures during handling .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with similar benzenesulfonic acid derivatives:

Compound Name CAS Number Key Activity
4-Amino-benzenesulfonic acid monosodium salt121-47-1Antimicrobial properties
2-Amino-5-[(4-sulfophenyl)azo]benzenesulfonic acid2706-28-7Antimicrobial and anti-inflammatory
Benzenesulfonic acid, 4-amino-3-nitro-, monosodium salt98-36-2Less effective against certain bacteria

Properties

Molecular Formula

C24H20N6Na2O12S4

Molecular Weight

758.7 g/mol

IUPAC Name

disodium;2-amino-5-[(4-sulfophenyl)diazenyl]benzenesulfonate;4-[(4-amino-3-sulfophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/2C12H11N3O6S2.2Na/c2*13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18;;/h2*1-7H,13H2,(H,16,17,18)(H,19,20,21);;/q;;2*+1/p-2

InChI Key

MPOAAHDXCIUENZ-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)O.C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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